The compound 3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Triazole rings, particularly the 1,2,4-triazole, are known to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities234. The incorporation of the 1,2,4-triazole moiety into various molecular frameworks has led to the development of new compounds with potential therapeutic applications.
3-(1H-1,2,4-Triazol-1-yl)-2-butanone serves as a versatile starting material for various chemical transformations. The carbonyl group of the butanone moiety can undergo reactions like reduction to form alcohols, or nucleophilic addition reactions. The triazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions. [, ]
The 1,2,4-triazole ring system has been shown to interact with various biological targets. For instance, enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates have demonstrated strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase (CYP51), a key enzyme in sterol biosynthesis. This interaction is crucial for their antifungal activity, as evidenced by compound (R)-6f, which exhibited a binding affinity with a K(d) of 0.3381 microM1. Additionally, the 1,2,4-triazole ring has been utilized as a bioisostere in drug design, mimicking various functional groups to create new active molecules with antimicrobial, antiviral, and antitumor effects2.
The antifungal potential of 1,2,4-triazole derivatives has been explored through the synthesis of compounds that exhibit enhanced activity against fungal species. For example, the combination of dehydroabietinic acid and 2-tert-butyl-3-(1H-1,2,4-triazol-1-yl)-2H-chromene-2-ol has shown superior antifungal activity compared to the parent components and reference drugs like ketoconazole and bifonazole3. This suggests that 1,2,4-triazole derivatives can be effective in combating fungal infections.
Structural and molecular docking studies of 1,2,4-triazole derivatives have revealed their potential as anticancer agents. The interaction of these compounds with the EGFR kinase domain ATP binding site may be responsible for their observed anticancer activity. The electronic and molecular structure of these compounds, such as 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, has been studied to rationalize their pharmacological activity4.
The novel potential anti-inflammatory agent 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione has been characterized through first principle calculations. The molecular structure, electronic properties, and vibrational spectra have been investigated to predict the mechanism of biological activity. The compound's molecular properties, such as dipole moment and polarizability, have been calculated, providing insight into its anti-inflammatory properties7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: